molecular formula C10H7ClF3N5O B214261 N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE

N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE

Cat. No.: B214261
M. Wt: 305.64 g/mol
InChI Key: WOKXAYXGAPFENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a tetraazolyl acetamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 1H-tetrazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

    Coupling Reaction: The 2-chloro-5-(trifluoromethyl)aniline is reacted with 1H-tetrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide
  • 2-chloro-5-(trifluoromethyl)pyridine
  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide

Uniqueness

N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the tetraazolyl acetamide moiety contributes to its potential biological activities.

Properties

Molecular Formula

C10H7ClF3N5O

Molecular Weight

305.64 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C10H7ClF3N5O/c11-7-2-1-6(10(12,13)14)3-8(7)16-9(20)4-19-5-15-17-18-19/h1-3,5H,4H2,(H,16,20)

InChI Key

WOKXAYXGAPFENX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl

Origin of Product

United States

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